2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt

Description

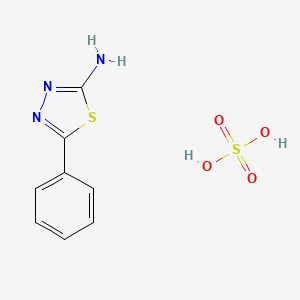

2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt is a heterocyclic compound characterized by a thiadiazole core substituted with an amino group at position 2 and a phenyl group at position 5, combined with a sulfate counterion. This compound is notable in medicinal chemistry for its role as a precursor or intermediate in synthesizing bioactive molecules, particularly those with polypharmacological properties . Its sulfate salt form enhances solubility, making it advantageous for pharmaceutical formulations. The phenyl substitution contributes to its aromatic interactions, which can influence binding affinity in biological systems .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.H2O4S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H2,9,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBJJAROENDFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340169-03-1 | |

| Record name | 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt typically involves the reaction of 2-Amino-5-phenyl-1,3,4-thiadiazole with sulfuric acid. The reaction conditions often include heating and stirring to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or filtration .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

2-Amino-1,3,4-thiadiazole derivatives exhibit diverse applications, especially in medicinal chemistry, due to their antimicrobial and anticancer activities . The presence of the 2-amino-1,3,4-thiadiazole moiety in various compounds contributes to these biological activities, making it a valuable scaffold for developing new therapeutic agents .

Scientific Research Applications

Antimicrobial Activities

- 2-Amino-1,3,4-thiadiazole derivatives have significant antimicrobial properties, effective against a range of bacterial and fungal strains .

- Halogenated derivatives show enhanced antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents increase antifungal activity .

- Specific compounds, such as fluorinated derivative 10 , exhibit activity against E. coli and Streptococcus pyogenes, surpassing the control drug, ofloxacin, in efficacy .

- The introduction of a 1-arylethanone moiety at the mercapto group enhances the antimicrobial activity of thioethers derived from 2-amino-5-mercapto-1,3,4-thiadiazole, with unsubstituted and halogenated aryl derivatives being most effective against Salmonella typhimurium and C. albicans .

- Certain derivatives with a p-nitroaniline moiety show promising antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Activity

- 2-Amino-1,3,4-thiadiazole derivatives possess cytostatic properties, leading to the development of new derivatives with potential anticancer activity .

Anti-trypanosomal Agents

- Megazol (6 ), a 2-amino-1,3,4-thiadiazole derivative, is highly active against Trypanosoma cruzi and Trypanosoma brucei, which cause sleeping sickness and Chagas disease . Although its development was postponed due to toxicity, it serves as a lead compound for creating new anti-trypanosomal agents .

Synthesis Methodologies

- Various methods exist for synthesizing 1,3,4-thiadiazole derivatives, utilizing acylhydrazines, dithiocarbazates, and thiosemicarbazides . Propylphosphonic anhydride (T3P) is used as a reagent in one-pot synthesis, offering advantages like broad functional group tolerance, low epimerization tendency, and high yields .

Other Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the corrosion of mild steel by forming a protective layer on the metal surface. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Thiadiazole derivatives share a common 1,3,4-thiadiazole scaffold but differ in substituents, leading to variations in stability, reactivity, and applications. Key comparisons include:

Key Observations:

- Thermodynamic Stability : Alkyl-substituted derivatives (methyl, ethyl) exhibit lower enthalpies of formation (ΔfH°) compared to the unsubstituted compound, suggesting increased stability due to electron-donating substituents . The phenyl-substituted derivative’s stability is inferred to be intermediate, as aromatic groups balance electron withdrawal and resonance effects.

- Reactivity: The phenyl group in 2-amino-5-phenyl-1,3,4-thiadiazole enhances π-π stacking interactions, making it suitable for bioactive molecule synthesis (e.g., imidazolothiadiazoles) . In contrast, trifluoromethyl groups improve electrophilicity, favoring applications in dyestuffs .

- Synthetic Yields: Microwave-assisted synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole achieves 70–78% yield , comparable to conventional methods for ethyl/methyl derivatives (~72–80%) .

Hydrogen Bonding and Polymorphism

Crystallographic studies reveal that 2-amino-5-phenyl-1,3,4-thiadiazole forms distinct hydrogen-bonding networks compared to alkyl-substituted analogs. For example, the unsubstituted compound exhibits a dimeric hydrogen-bonding pattern, while methyl/ethyl derivatives adopt polymeric chains, affecting their solubility and crystallinity .

Biological Activity

2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt is a derivative of the thiadiazole class, characterized by its amino group and phenyl substituent. This compound has garnered interest due to its potential biological activities, making it a valuable subject for research in medicinal chemistry and pharmacology. Its molecular formula is , with a molecular weight of approximately 354.45 g/mol in its free base form.

Chemical Structure and Properties

The structure of this compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its reactivity and biological interactions. The presence of the amino group allows for various derivatization possibilities, enhancing its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : This compound has shown significant antibacterial and antifungal properties against various pathogens. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 μg/mL to 62.5 μg/mL .

- Anticancer Potential : Studies have highlighted the cytostatic properties of thiadiazole derivatives. Compounds similar to 2-Amino-5-phenyl-1,3,4-thiadiazole have been explored for their potential in cancer therapy due to their ability to inhibit cancer cell proliferation .

- Anti-parasitic Properties : The compound has been linked to anti-trypanosomal activity, particularly in derivatives studied for their efficacy against Trypanosoma cruzi and Trypanosoma brucei. Such compounds are crucial in developing treatments for diseases like Chagas disease .

The biological activity of this compound can be attributed to its interaction with various enzymes and cellular receptors. The amino group facilitates hydrogen bonding and electrostatic interactions with biological targets. Additionally, the compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells or pathogens .

Synthesis Methods

Various synthesis methods have been developed for producing this compound:

- Condensation Reactions : Utilizing acylhydrazines or thiosemicarbazides under controlled conditions.

- Cyclization Techniques : Employing reagents like p-TsCl for regioselective cyclization processes .

Case Studies

Several studies have evaluated the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 2-amino-5-phenyl-1,3,4-thiadiazole sulfate salt?

The compound is synthesized via oxidative cyclization of benzalthiosemicarbazones using FeCl₃, yielding 2-amino-5-phenyl-1,3,4-thiadiazole, followed by sulfation . An optimized method involves reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) at 80°C, achieving >90% yield of the thiadiazole core, which is then sulfated to form the salt . For functionalization, diazotization of the amino group with amyl nitrite and CuCl produces derivatives like 2-chloro-5-phenyl-1,3,4-thiadiazole .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Key techniques include:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify characteristic vibrations (e.g., S-O stretching in sulfate at ~1050 cm⁻¹).

- ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and the absence of impurities .

- Chromatography-mass spectrometry (LC-MS) for purity assessment .

Q. What are the primary applications of this compound in biochemical research?

It serves as a scaffold for synthesizing derivatives with anticonvulsant, anticancer, and antimicrobial activities . Its sulfur-rich structure enables interactions with enzymes (e.g., cyclooxygenase) and receptors, making it useful in studying signaling pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on thermodynamic stability?

Studies combine Calvet microcalorimetry and G3(MP2)//B3LYP calculations to determine standard molar formation enthalpies (ΔfH°). For example, discrepancies in thermal stability between 2-amino-5-phenyl-thiadiazole and its alkyl-substituted analogs are resolved by comparing experimental and computed Gibbs free energies (ΔfG°), revealing structural contributions to stability .

Q. What experimental designs are optimal for studying its corrosion inhibition properties?

- Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency on mild steel.

Q. How can spectroscopic data be leveraged to assess its utility as a molecular probe?

Dual fluorescence effects in liposomal systems (e.g., DPPC membranes) are analyzed via:

- UV-Vis spectroscopy to track λmax shifts (~320 nm in hydrophobic regions).

- Fluorescence quenching assays to map interactions with lipid bilayers. These methods confirm its potential as a polarity-sensitive probe for membrane studies .

Q. What strategies address challenges in functionalizing the thiadiazole core?

- Sandmeyer reactions for halogenation (e.g., Cl, Br substitution) using CuCl .

- Alkylation/arylation of the sulfhydryl group with RX reagents (e.g., 4-(iodomethyl)-2-phenylthiazole) in aqueous ethanol at 0°C .

- Gravimetric analysis (e.g., BaSO₄ precipitation) to quantify sulfate content post-modification .

Methodological Considerations Table

| Parameter | Technique | Key Findings | Reference |

|---|---|---|---|

| Synthesis Yield | Carbon disulfide-thiosemicarbazide reaction | >90% yield in DMF at 80°C | |

| Thermodynamic Stability | Calvet microcalorimetry + DFT | ΔfH°(gas) = 148.2 kJ/mol for 2-amino-5-phenyl | |

| Fluorescence Behavior | UV-Vis in DPPC liposomes | λmax shift from 320 nm (hydrophobic) to 350 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.